molecular formula C17H14N2O3 B2891539 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 894888-21-2

3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B2891539
CAS No.: 894888-21-2
M. Wt: 294.31
InChI Key: VHFQRTYIPBUEGN-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a methoxybenzoyl group and a naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one.

    Reaction Conditions: The reaction between 4-methoxybenzoyl chloride and 7-methyl-1,8-naphthyridin-4(1H)-one is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the benzoyl moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 2-Methoxybenzoyl chloride
  • 3-Methoxybenzoyl chloride

Uniqueness

3-(4-Methoxybenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridinone core and methoxybenzoyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-3-8-13-16(21)14(9-18-17(13)19-10)15(20)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQRTYIPBUEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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